molecular formula C31H42N10O8 B236676 Tyrosyl-arginyl-glycyl-4-nitrophenylalanyl-prolinamide CAS No. 127627-13-8

Tyrosyl-arginyl-glycyl-4-nitrophenylalanyl-prolinamide

Cat. No.: B236676
CAS No.: 127627-13-8
M. Wt: 682.7 g/mol
InChI Key: DRFGXMBMIMENQU-ROHNOIKCSA-N
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Description

443C81, also known as Tyr-D.Arg-Gly-Phe(4-NO2)-Pro-NH2, is a synthetic enkephalin analogue. Enkephalins are endogenous opioid peptides that play a role in regulating pain and other physiological functions. 443C81 is designed to act on peripheral opiate receptors and has been studied for its analgesic, central, cardiovascular, and endocrine effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 443C81 involves the assembly of its peptide chain through solid-phase peptide synthesis (SPPS). The process typically includes the following steps:

    Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of 443C81 would likely follow similar principles as laboratory synthesis but on a larger scale. This would involve automated peptide synthesizers, large-scale purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

443C81 undergoes various chemical reactions, including:

    Oxidation: The nitro group (NO2) on the phenylalanine residue can undergo reduction to form an amino group.

    Hydrolysis: The peptide bonds in 443C81 can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or other oxidizing agents.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products

    Reduction of Nitro Group: The major product would be the corresponding amine derivative.

    Hydrolysis: The major products would be the individual amino acids or smaller peptide fragments.

Scientific Research Applications

    Chemistry: Used as a model compound to study the properties and behavior of synthetic enkephalins.

    Biology: Investigated for its effects on peripheral opiate receptors and its potential to modulate pain and other physiological responses.

    Medicine: Explored as a potential analgesic with fewer side effects compared to traditional opiates.

    Industry: Potential applications in the development of new pain management therapies and other pharmaceutical products.

Mechanism of Action

443C81 exerts its effects primarily through activation of peripheral mu-opioid receptors. These receptors are part of the opioid receptor family and are involved in modulating pain and other physiological functions. By binding to these receptors, 443C81 can inhibit the transmission of pain signals and reduce the perception of pain .

Comparison with Similar Compounds

Similar Compounds

    Dipipanone: A classical opiate used for comparison in studies.

    Morphine: A well-known opioid analgesic.

    Methionine-enkephalin: An endogenous opioid peptide with similar properties.

Uniqueness

443C81 is unique in that it acts primarily on peripheral opiate receptors, which reduces the risk of central nervous system side effects such as sedation and respiratory depression. This makes it a promising candidate for pain management with a potentially better safety profile compared to traditional opiates .

Properties

CAS No.

127627-13-8

Molecular Formula

C31H42N10O8

Molecular Weight

682.7 g/mol

IUPAC Name

(2S)-N-[2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]-1-[(2S)-2-amino-3-(4-nitrophenyl)propanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C31H42N10O8/c32-22(15-19-7-11-21(42)12-8-19)27(44)38-24(3-1-13-36-31(34)35)28(45)37-17-26(43)39-29(46)25-4-2-14-40(25)30(47)23(33)16-18-5-9-20(10-6-18)41(48)49/h5-12,22-25,42H,1-4,13-17,32-33H2,(H,37,45)(H,38,44)(H4,34,35,36)(H,39,43,46)/t22-,23+,24+,25+/m1/s1

InChI Key

DRFGXMBMIMENQU-ROHNOIKCSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CC3=CC=C(C=C3)O)N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

443C81
Tyr-Arg-Gly-(4-nitrophenyl-Phe)-ProNH2
tyrosyl-arginyl-glycyl-4-nitrophenylalanyl-prolinamide

Origin of Product

United States

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